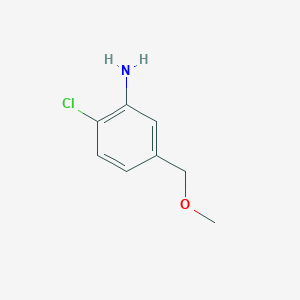

2-Chloro-5-(methoxymethyl)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Fluorescence Quenching Studies

Research on boronic acid derivatives using anilines as quenchers, including studies on fluorescence quenching mechanisms, highlights the application of aniline derivatives in understanding photophysical processes. These studies provide insights into the static quenching mechanism and reaction dynamics, which are crucial for developing fluorescence-based sensors and materials (Geethanjali, Nagaraja, & Melavanki, 2015).

Photocatalysis and Environmental Remediation

Aniline derivatives, due to their reactivity towards ozonation and photocatalytic degradation, are subjects of environmental chemistry research aimed at pollution control. Studies on the ozonation and oxidative degradation pathways of anilines provide valuable information for designing effective wastewater treatment strategies, especially for removing hazardous organic pollutants from the environment (Tekle-Röttering et al., 2016).

Polymer Science and Material Chemistry

The copolymerization of aniline derivatives, including the synthesis and characterization of conducting polymers and nanocomposites, illustrates the role of these compounds in creating new materials with desirable electrical and thermal properties. This research contributes to the development of advanced materials for electronic, sensing, and bioengineering applications (Palaniappan & Mary, 2018).

Electrochemical Studies

Electrochemical polymerization and oxidation studies of substituted anilines demonstrate the application of aniline derivatives in electrochemistry and material science. These studies are essential for understanding the redox behavior of anilines and developing electroactive and conductive polymers, which have applications in batteries, capacitors, and electrochromic devices (Cattarin et al., 1988).

Corrosion Inhibition

The investigation of aniline derivatives as corrosion inhibitors for metals in acidic environments reveals their potential in industrial applications, where they can be used to protect metal surfaces from corrosion, thereby extending the lifespan of metal components and structures (Khaled & Hackerman, 2004).

Safety and Hazards

properties

IUPAC Name |

2-chloro-5-(methoxymethyl)aniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO/c1-11-5-6-2-3-7(9)8(10)4-6/h2-4H,5,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DATXPCZMMHNCRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=C(C=C1)Cl)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-5-(methoxymethyl)aniline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-[(4-hydroxyphenyl)-methylsulfamoyl]phenyl]acetamide](/img/structure/B2593328.png)

![3-[(Dimethylamino)methyl]benzoic acid hydrochloride](/img/no-structure.png)

![3-[(dimethylamino)methylene]-1-(4-nitrophenyl)tetrahydro-4(1H)-pyridinone](/img/structure/B2593338.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide hydrochloride](/img/structure/B2593345.png)

![6,6-Difluorospiro[2.5]octane-2-carbaldehyde](/img/structure/B2593347.png)

![4-{3-[4-(Adamantan-1-yl)phenoxy]-2-hydroxypropyl}-4-benzylmorpholin-4-ium chloride](/img/structure/B2593348.png)